molecular formula C16H16ClNO B5882923 N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide

N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide

Cat. No. B5882923
M. Wt: 273.75 g/mol
InChI Key: BSQURZCUOVUTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide (CBDA) is a chemical compound that belongs to the class of acetanilide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its various pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide may also act by modulating the activity of ion channels involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has also been shown to reduce the expression of genes involved in the activation of immune cells such as microglia and astrocytes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity profile, making it safe to use in animal studies. However, one limitation of using N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide. One area of research is to further investigate its potential use as an analgesic and anti-inflammatory agent in humans. Another area of research is to investigate its potential use as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide and its potential interactions with other drugs.

Synthesis Methods

N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide can be synthesized using a one-pot reaction method that involves the condensation of 2-chlorobenzylamine with 4-methylacetophenone in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has also been shown to have anticonvulsant properties in animal models of epilepsy.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-6-8-13(9-7-12)10-16(19)18-11-14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQURZCUOVUTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide

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